(2-Acetyl-4-methylphenyl) 3,4,5-trimethoxybenzoate
Description
(2-Acetyl-4-methylphenyl) 3,4,5-trimethoxybenzoate is an organic compound that combines the structural features of both acetophenone and trimethoxybenzoate
Properties
IUPAC Name |
(2-acetyl-4-methylphenyl) 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-11-6-7-15(14(8-11)12(2)20)25-19(21)13-9-16(22-3)18(24-5)17(10-13)23-4/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCUGSQKIWSDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-4-methylphenyl) 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with (2-acetyl-4-methylphenyl) alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Acetyl-4-methylphenyl) 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The methoxy groups on the benzoate ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: (2-Carboxy-4-methylphenyl) 3,4,5-trimethoxybenzoate.
Reduction: (2-(Hydroxymethyl)-4-methylphenyl) 3,4,5-trimethoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Acetyl-4-methylphenyl) 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Acetyl-4-methylphenyl) 3,4,5-trimethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trimethoxybenzoate moiety is known to enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to increased bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A simpler ester derivative with similar structural features.
Ethyl 3,4,5-trimethoxybenzoate: Another ester derivative with an ethyl group instead of an acetyl group.
(2-Hydroxy-4-methylphenyl) 3,4,5-trimethoxybenzoate: A hydroxylated derivative with different chemical properties.
Uniqueness
(2-Acetyl-4-methylphenyl) 3,4,5-trimethoxybenzoate is unique due to the presence of both an acetyl group and a trimethoxybenzoate moiety, which confer distinct chemical and biological properties
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